molecular formula C14H8I2 B1337777 1,8-Diiodoanthracene CAS No. 189105-78-0

1,8-Diiodoanthracene

Cat. No. B1337777
CAS RN: 189105-78-0
M. Wt: 430.02 g/mol
InChI Key: BBKOQZVGDMYPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Diiodoanthracene is an organic compound that serves as an intermediate in the synthesis of various organic materials. The molecule is characterized by its nearly planar structure, with iodine atoms substituting at the 1 and 8 positions of the anthracene molecule. This compound is of particular interest due to its potential applications in the field of organic electronics and its ability to form different molecular arrangements in the solid state .

Synthesis Analysis

The synthesis of this compound has been improved to achieve a 41% overall yield starting from 1,8-dichloroanthraquinone. This process involves three steps and has been optimized to provide a more efficient route to the compound . Additionally, this compound has been used as a precursor for the synthesis of multiple phenylethynyl-substituted anthracenes, which are relevant for the development of organic electronic materials .

Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction, revealing that the molecule is nearly planar. The maximum deviation from the mean plane for carbon atoms is 0.032 Å, and for iodine atoms, it is 0.082 Å. The planarity of the molecule is significant for its electronic properties and its ability to stack in the solid state .

Chemical Reactions Analysis

This compound participates in various chemical reactions due to the presence of reactive iodine substituents. It can be used in cross-coupling reactions, such as the Sonogashira reaction, to form diethynylated products. These reactions are crucial for the synthesis of complex organic frameworks that have potential applications in optoelectronics .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its halogen substituents. In the crystal structure, a sandwich-herringbone arrangement of molecules is observed, which differs from the columnar π-stacking arrangement seen in its chlorinated counterpart, 1,8-dichloroanthracene. This highlights the impact of halogen atoms on the modulation of packing arrangements in halogenated aromatic compounds, which is important for understanding the material properties of these compounds .

Scientific Research Applications

Synthesis and Derivative Formation

1,8-Diiodoanthracene has been utilized in the synthesis of various anthracene derivatives. Goichi et al. (2005) improved the synthesis process of this compound from 1,8-dichloroanthraquinone, achieving a 41% overall yield. This development enabled the synthesis of multiple phenylethynyl-substituted anthracenes, expanding the possibilities for creating new anthracene-based compounds (Goichi et al., 2005).

Electronic and Optical Properties

The study of this compound derivatives has also extended into the realm of electrochemistry and spectroelectrochemistry. Kobayashi et al. (1990) explored the electrochemical properties of 1,8-naphthalene and 1,8-anthracene-linked cofacial binuclear metallophthalocyanines, which are derivatives of this compound. Their research provided insights into electron transport and the redox behavior of these compounds (Kobayashi et al., 1990).

Applications in Organic Semiconductors

Tannaci et al. (2007) investigated 9,10-dichlorooctafluoroanthracene, a compound related to this compound, for its potential as a synthon in n-type organic semiconductors. Their work highlights the relevance of such compounds in the development of efficient electron transport mechanisms in solid-state devices (Tannaci et al., 2007).

Chemosensor Development

This compound has also found application in the field of chemosensors. Kim etal. (2003) developed a fluorescent chemosensor using a structure that includes the 1,8-position of anthracene. This sensor demonstrated strong anion-binding properties, leveraging the unique characteristics of the anthracene framework for effective recognition of specific ions (Kim et al., 2003).

Supramolecular Chemistry

The utility of this compound extends to the construction of supramolecular structures. Wijethunga et al. (2017) synthesized 1,8-diiodoethynylanthracene, a tecton capable of forming parallel halogen bonds. This property makes it a valuable building block for creating supramolecular squares and rectangles, illustrating the versatility of this compound derivatives in advanced molecular architecture (Wijethunga et al., 2017).

Mechanism of Action

Target of Action

1,8-Diiodoanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon . It is primarily used in the synthesis of organic materials . The primary targets of this compound are the molecules and structures involved in these synthetic processes .

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can be synthesized from 1,8-dichloroanthraquinone through a series of reactions, including reduction and aryl-aryl coupling . The resulting 1,8-diaryl anthracene derivatives emit in the blue region, providing high quantum yields .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of organic materials . It’s also used in the fabrication of micro/nanostructures .

Pharmacokinetics

Given its use in the synthesis of organic materials, it’s likely that these properties would be influenced by the specific conditions of the synthetic processes .

Result of Action

The action of this compound results in the formation of highly emissive 1,8-diaryl anthracene derivatives . These derivatives emit in the blue region and provide high quantum yields . Furthermore, one of the derivatives was used to obtain micro/nanostructures through a surfactant-assisted self-assembling process .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of this compound from 1,8-dichloroanthraquinone requires specific reaction conditions . Additionally, the formation of micro/nanostructures from one of the anthracene derivatives is assisted by surfactants .

properties

IUPAC Name

1,8-diiodoanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8I2/c15-13-5-1-3-9-7-10-4-2-6-14(16)12(10)8-11(9)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKOQZVGDMYPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2C(=C1)I)C(=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445574
Record name 1,8-diiodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189105-78-0
Record name 1,8-diiodoanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,8-Diiodoanthracene
Reactant of Route 2
1,8-Diiodoanthracene
Reactant of Route 3
1,8-Diiodoanthracene
Reactant of Route 4
1,8-Diiodoanthracene
Reactant of Route 5
1,8-Diiodoanthracene
Reactant of Route 6
1,8-Diiodoanthracene

Q & A

Q1: Why is 1,8-diiodoanthracene of interest to researchers?

A1: this compound serves as a versatile precursor for synthesizing complex molecules, particularly those incorporating the anthracene scaffold. Its reactivity stems from the two iodine atoms, which can participate in various coupling reactions, enabling the introduction of diverse substituents onto the anthracene core [, , ]. This versatility makes it valuable in developing novel materials with tailored properties.

Q2: What is the most common synthetic route for obtaining this compound?

A2: While previous methods existed, researchers have optimized a three-step synthesis starting from commercially available 1,8-dichloroanthraquinone, achieving a significantly improved overall yield of 41% [, ]. This improved synthesis makes this compound more accessible for further research and applications.

Q3: Can you provide an example of how this compound is used to create new materials?

A3: Researchers successfully employed this compound in the synthesis of disilanyl double-pillared bisanthracene (DPBA), a novel electron and hole transport material for organic light-emitting diodes (OLEDs) []. This synthesis highlights the potential of this compound as a building block for advanced optoelectronic materials.

Q4: How does the structure of this compound influence its solid-state arrangement?

A4: X-ray crystallographic studies reveal that this compound molecules adopt a nearly planar conformation in the solid state []. Interestingly, this arrangement differs from its chlorinated counterpart, 1,8-dichloroanthracene, showcasing how halogen substitution can influence intermolecular interactions and packing arrangements. This understanding is crucial for designing materials with desired properties.

Q5: Beyond optoelectronics, are there other applications where this compound shows promise?

A5: this compound's utility extends to synthesizing molecules with potential applications in spintronics and molecular magnetism. For instance, researchers utilized this compound in a multi-step synthesis to create a bis(carbene) precursor []. Upon irradiation, this precursor generated a persistent quintet state, a finding relevant to developing molecular-based magnets and spintronic devices.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.